

# 4-Amino-3-bromopyridine CAS number 13534-98-0

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## Compound of Interest

Compound Name: 4-Amino-3-bromopyridine

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An In-depth Technical Guide to **4-Amino-3-bromopyridine** (CAS: 13534-98-0) for Advanced Chemical Synthesis

**Authored by: A Senior Application Scientist**

## Introduction: The Strategic Value of a Bifunctional Heterocycle

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. **4-Amino-3-bromopyridine** (CAS: 13534-98-0) has emerged as a critical intermediate, prized for its unique structural arrangement.<sup>[1]</sup> This heterocyclic aromatic compound features a pyridine core substituted with an amino group at the 4-position and a bromine atom at the 3-position.<sup>[2]</sup> This specific orientation of functional groups—a nucleophilic amine and a versatile bromine atom suitable for cross-coupling—creates a powerful synthon for constructing complex molecular architectures. <sup>[1]</sup> This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.

## Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of **4-Amino-3-bromopyridine** is the first step toward its effective utilization in synthesis. The compound typically appears as a light yellow or white to off-white crystalline solid.[2][3][4] The presence of the amino group allows for hydrogen bonding, rendering it soluble in polar organic solvents.[2]

## Key Properties Summary

Property	Value	Source(s)
CAS Number	13534-98-0	[5][6]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub>	[2][5]
Molecular Weight	173.01 g/mol	[5][6]
Melting Point	61-69 °C	[5]
Appearance	Light yellow solid	[3]
Topological Polar Surface Area	38.9 Å <sup>2</sup>	[4][6]
SMILES String	<chem>Nc1ccncc1Br</chem>	[5]
InChI Key	DDQYSZWFFXOXER-UHFFFAOYSA-N	[5]

## Spectroscopic Data

Comprehensive spectroscopic data is available for **4-Amino-3-bromopyridine**, confirming its structure. This includes <sup>1</sup>H NMR, GC-MS, FTIR, and Raman spectra.[6][7] The mass spectrum prominently features peaks at m/z 172 and 174, corresponding to the isotopic distribution of bromine, and the ESI mass spectrum shows the protonated molecule [M+H]<sup>+</sup> at 172.9.[3][6]

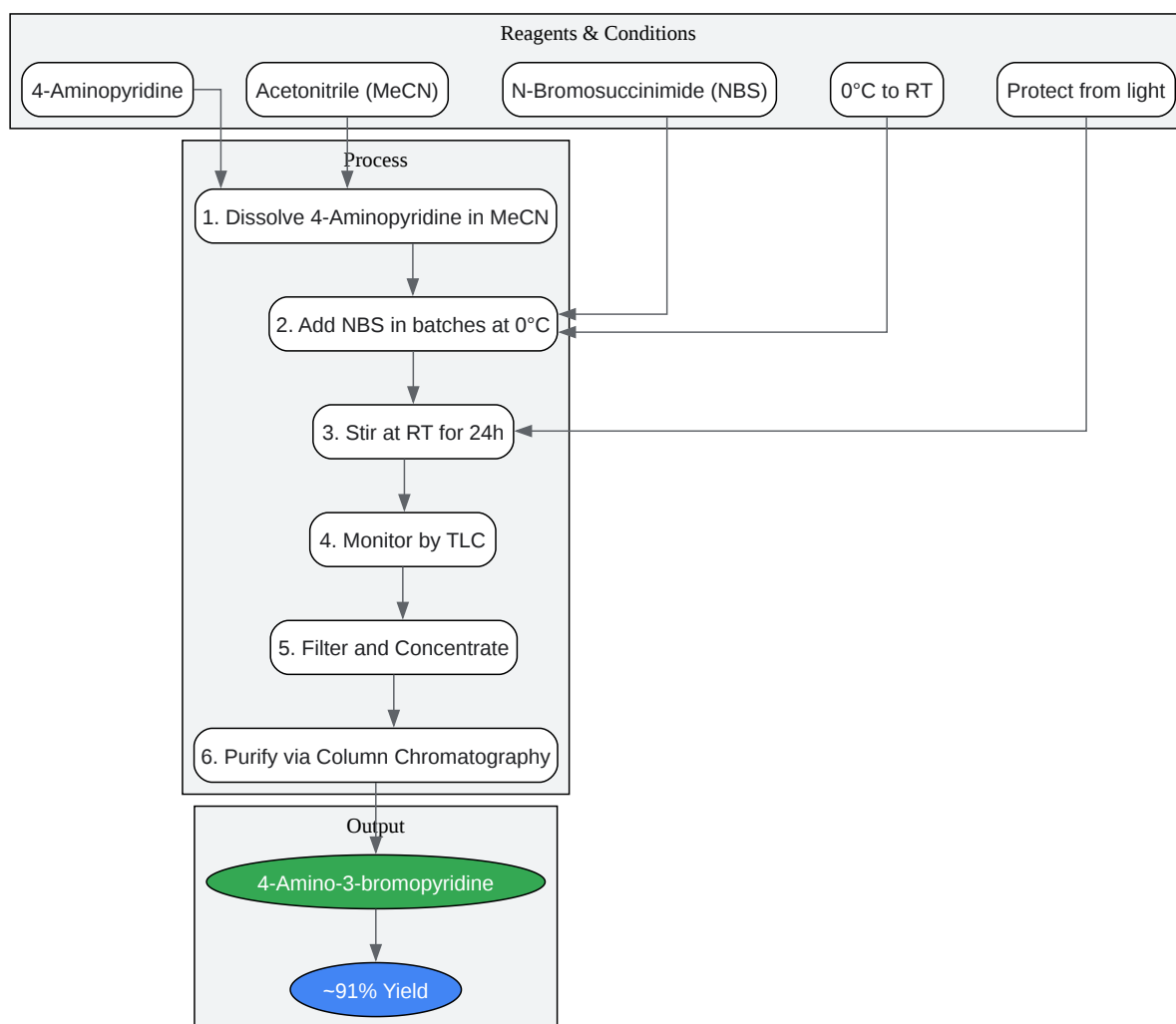
## Section 2: Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of **4-Amino-3-bromopyridine** involves the electrophilic bromination of the readily available starting material, 4-aminopyridine.[3][8]

## Causality in Experimental Design

The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic.<sup>[3]</sup> Unlike using elemental bromine ( $\text{Br}_2$ ), which can lead to over-bromination and harsh reaction conditions, NBS provides a milder and more selective source of electrophilic bromine.<sup>[9]</sup> The reaction is initiated at  $0^\circ\text{C}$  to control the exothermic nature of the reaction and to enhance regioselectivity. The amino group at the 4-position is a strong activating group, directing the electrophilic substitution to the ortho positions (3 and 5). Performing the reaction in the dark is crucial as NBS can decompose via free-radical pathways when exposed to light, which would lead to undesired side products.<sup>[3]</sup>

## Visualized Synthesis Workflow



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Caption: Workflow for the synthesis of **4-Amino-3-bromopyridine**.

## Step-by-Step Laboratory Protocol

This protocol is a self-validating system, with an integrated monitoring step to ensure reaction completion before proceeding to purification.

- **Reaction Setup:** To a mixture of 4-aminopyridine (20.0 g, 0.21 mol) in acetonitrile (300.0 mL), add N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) in batches at 0°C.[3] The reaction must be protected from light.
- **Reaction Execution:** Allow the mixture to warm to room temperature and stir for 24 hours.[3]
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
- **Workup:** Upon completion, cool the mixture and filter it. Concentrate the filtrate under reduced pressure.[3]
- **Purification:** Purify the resulting residue by flash column chromatography using a silica gel stationary phase and a dichloromethane/methanol (20:1) eluent to yield **4-amino-3-bromopyridine** as a light yellow solid (typical yield: ~91%).[3]

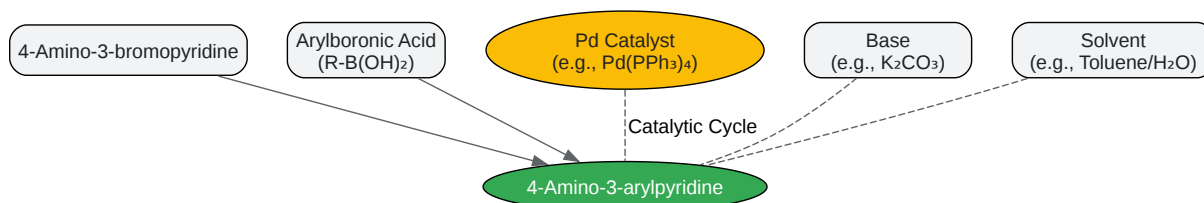
## Section 3: Core Reactivity and Strategic Transformations

The synthetic utility of **4-Amino-3-bromopyridine** stems from its capacity to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for their reliability and functional group tolerance.[1]

### Suzuki-Miyaura Coupling: Forging C-C Bonds

The bromine atom at the 3-position is ideally suited for Suzuki-Miyaura coupling, reacting with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.[1][8] This reaction is fundamental for linking the pyridine core to other aryl or alkyl fragments.

Causality: The choice of catalyst, ligand, and base is critical. The pyridine nitrogen and the amino group can coordinate to the palladium center, potentially inhibiting catalytic activity.[10] Therefore, ligands are chosen to modulate the electronic properties and steric environment of the palladium to prevent strong inhibition.[10]



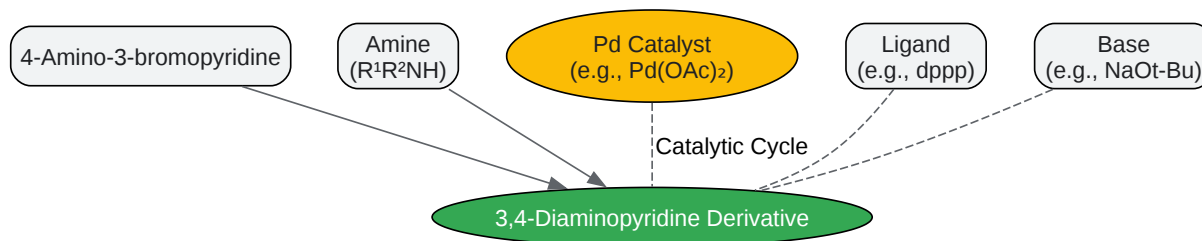
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Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

## Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds by coupling the bromo-position with a primary or secondary amine.[1][11] This reaction provides a direct route to a diverse range of substituted aminopyridines, which are prevalent motifs in pharmaceuticals.

Causality: A significant challenge with this reaction is the use of volatile amines (e.g., methylamine, ethylamine).[12] Standard reaction conditions at elevated temperatures would result in the loss of the amine reagent. The proven solution is to conduct the reaction in a sealed tube, which contains the volatile amine and allows the reaction to proceed to completion at the required temperature (e.g., 80°C).[12] The choice of a bidentate phosphine ligand like dppp or BINAP is crucial to stabilize the palladium catalyst and prevent side reactions.[11][12]



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Caption: Generalized Buchwald-Hartwig amination reaction.

## Section 4: Applications in Drug Discovery and Materials Science

The versatile reactivity of **4-Amino-3-bromopyridine** makes it an indispensable component in multiple fields of chemical R&D.

- **Pharmaceutical Intermediates:** It is frequently used in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).<sup>[1]</sup> Its structure allows for the introduction of specific functionalities that are essential for biological activity.<sup>[1]</sup> A notable example is its use in fragment-based drug discovery, where it was identified as an inhibitor of the aminoglycoside-modifying enzyme APH(2'')-IVa. Crystallographic studies revealed that the bromine atom forms a critical halogen bond with the enzyme's active site, demonstrating the strategic importance of this functional group.<sup>[8]</sup>
- **Advanced Materials:** Beyond pharmaceuticals, its reactivity profile allows for its incorporation into polymers, dyes, and electronic chemicals.<sup>[1]</sup> Integrating this molecule into organic electronic materials can lead to enhanced performance in applications such as Organic Light-Emitting Diodes (OLEDs).<sup>[1]</sup>

## Section 5: Safety, Handling, and Storage Protocols

Proper handling of **4-Amino-3-bromopyridine** is essential due to its potential hazards. It is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and

causes serious eye damage.[13][14][15][16]

## GHS Hazard Information

- Pictograms: Danger[13]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[13][15]

## Personal Protective Equipment (PPE) and Handling

- Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[13][14]
- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[13][14]
- Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use). Wear fire/flammable resistant and impervious clothing.[13][14]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[13]
- General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]

## Storage and Disposal

- Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[13][14] It is noted as being light-sensitive and should be stored accordingly, potentially under nitrogen.[14] Store apart from incompatible materials and foodstuff containers.[13]
- Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[13] Do not let the product enter drains.[14]

## First-Aid Measures

- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[13]



- If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[13]
- If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[13]
- If Swallowed: Rinse mouth. Get medical help.[13]

## Conclusion

**4-Amino-3-bromopyridine** is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its bifunctional nature, enabling sequential and directed modifications through well-established, high-yield reactions like Suzuki and Buchwald-Hartwig couplings, makes it an invaluable asset. For scientists and researchers in drug development and materials science, mastering the application of this versatile intermediate opens a direct pathway to novel and complex chemical entities.

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